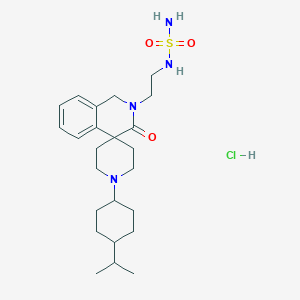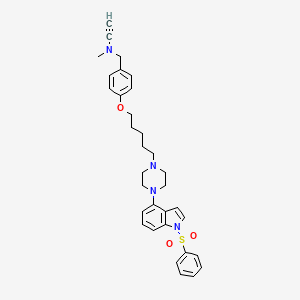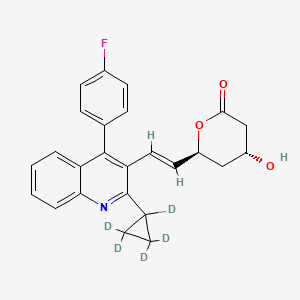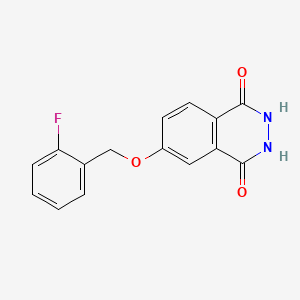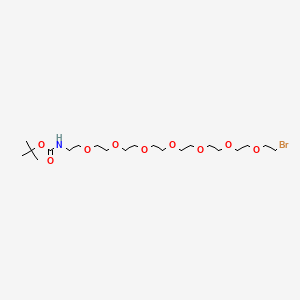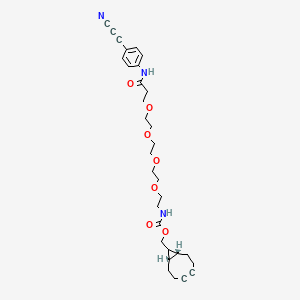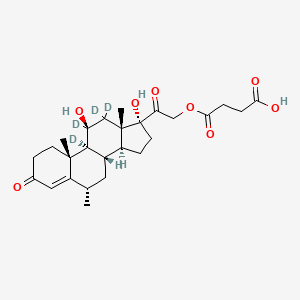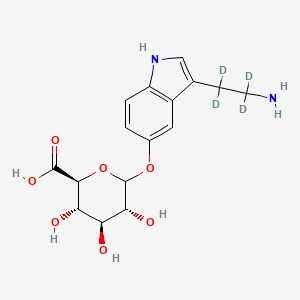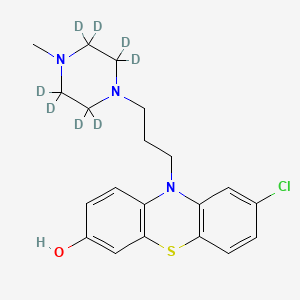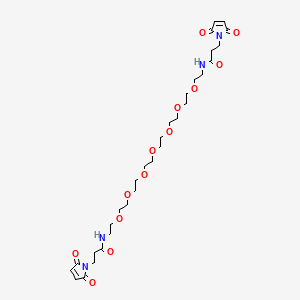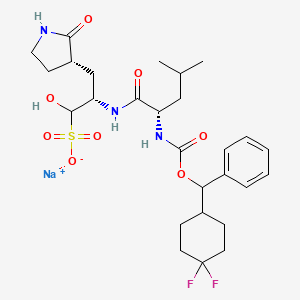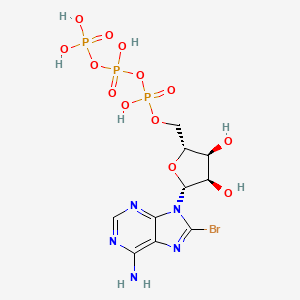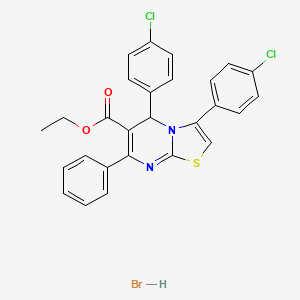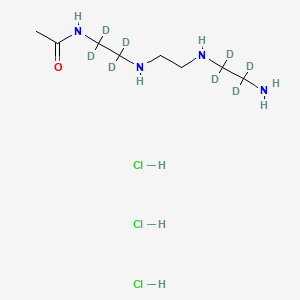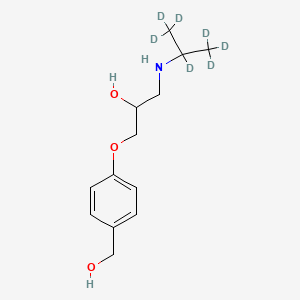
Des(isopropoxyethyl) Bisoprolol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(isopropoxyethyl) Bisoprolol-d7 is a deuterated analog of Bisoprolol, a beta-blocker used primarily for treating high blood pressure and heart-related conditions. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des(isopropoxyethyl) Bisoprolol-d7 involves the deuteration of BisoprololThe reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Des(isopropoxyethyl) Bisoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The isopropoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include deuterated analogs of Bisoprolol with different functional groups, which are useful for various research applications .
Aplicaciones Científicas De Investigación
Des(isopropoxyethyl) Bisoprolol-d7 is widely used in scientific research, particularly in:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium on drug metabolism.
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of Des(isopropoxyethyl) Bisoprolol-d7 is similar to that of Bisoprolol. It selectively blocks beta-1 adrenergic receptors, reducing the effects of catecholamines like adrenaline on the heart. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bisoprolol: The non-deuterated form, widely used as a beta-blocker.
Metoprolol: Another beta-blocker with similar pharmacological effects.
Atenolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
Des(isopropoxyethyl) Bisoprolol-d7 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetics and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile, making it a valuable tool for scientific investigations .
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3/i1D3,2D3,10D |
Clave InChI |
XWWMQUXRXOEXDS-SVMCCORHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CO)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


